Product packaging for Myristic acid, strontium salt(Cat. No.:CAS No. 14796-94-2)

Myristic acid, strontium salt

Cat. No.: B076273
CAS No.: 14796-94-2
M. Wt: 542.3 g/mol
InChI Key: FPSGCOJQFZITEY-UHFFFAOYSA-L
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Description

Myristic acid, strontium salt is a metal-organic compound of significant interest in advanced materials research and catalysis. Its primary research value lies in its role as a precursor for the synthesis of strontium oxide-based nanomaterials and heterogeneous catalysts. The compound functions through the thermal decomposition of the myristate anion, which acts as a stabilizing and structure-directing agent, leaving behind high-purity strontium oxide with tailored morphologies. This makes it invaluable for developing catalysts used in processes like oxidative coupling of methane or dehydrogenation reactions. Furthermore, in materials science, it is employed in the sol-gel synthesis of functional ceramics and as a sintering aid to control grain growth in electroceramics. Its long alkyl chain provides favorable solubility in organic solvents, facilitating solution-based processing techniques. Researchers also utilize this salt in the fabrication of metal-organic frameworks (MOFs) and as a soap thickener in grease formulation studies. This product is presented as a high-purity, well-characterized material to ensure reproducibility in experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27O2Sr+ B076273 Myristic acid, strontium salt CAS No. 14796-94-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14796-94-2

Molecular Formula

C14H27O2Sr+

Molecular Weight

542.3 g/mol

IUPAC Name

strontium;tetradecanoate

InChI

InChI=1S/2C14H28O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2

InChI Key

FPSGCOJQFZITEY-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Sr+2]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Sr+2]

Other CAS No.

14796-94-2

Origin of Product

United States

Synthetic Methodologies for Myristic Acid, Strontium Salt and Analogous Strontium Carboxylates

Direct Metathesis Reactions in Aqueous and Organic Media

Direct metathesis, or double decomposition, is a common and straightforward method for synthesizing strontium myristate and other metallic soaps. This method involves the reaction of a soluble strontium salt with a soluble salt of myristic acid. The general reaction is as follows:

2 RCOOM(aq) + SrX₂(aq) → Sr(RCOO)₂(s) + 2 MX(aq)

Where RCOO⁻ represents the myristate anion, M is an alkali metal (commonly sodium or potassium), and X is a counter-ion from the strontium salt, typically a halide or nitrate (B79036). The driving force for this reaction is the precipitation of the water-insoluble strontium myristate.

The synthesis of strontium stearate (B1226849), an analogue of strontium myristate, has been demonstrated by dissolving stearic acid in a water/ethanol (B145695) mixture containing sodium hydroxide (B78521). chemicalbook.com Upon heating, a solution of strontium chloride hexahydrate is added, leading to the precipitation of strontium stearate. chemicalbook.com A similar approach can be applied for strontium myristate. The use of a mixed solvent system like water/ethanol can be beneficial in solubilizing the long-chain fatty acid salt. chemicalbook.com

The choice of solvent, temperature, and concentration of reactants can influence the yield and physical properties of the resulting strontium carboxylate. For instance, carrying out the precipitation from an aqueous solution containing an additive like a polycarboxylic acid can improve filtration rates and reduce the water content in the final product. google.com This improved washability can also lead to lower levels of alkali metal salt impurities. google.com

The following table summarizes a typical direct metathesis reaction for a strontium carboxylate.

Reactant 1 Reactant 2 Solvent Temperature Product Yield Reference
Stearic acid and Sodium hydroxideStrontium chloride hexahydrateWater/Ethanol (50:50)70°CStrontium stearate46% chemicalbook.com

Trans-Saponification Approaches for Carboxylate Exchange

Trans-saponification, also referred to as saponification, is a process where fats and oils (triglycerides) are hydrolyzed by a base to produce glycerol (B35011) and a salt of the fatty acid, commonly known as soap. fscj.eduhielscher.comtaylorandfrancis.com While typically associated with the production of sodium and potassium soaps for cleaning purposes, this fundamental reaction can be adapted to produce other metallic soaps, including strontium myristate. hielscher.comresearchgate.net

The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester bond in the triglyceride. hielscher.comresearchgate.net This leads to the cleavage of the ester bond, forming glycerol and the carboxylate anion. libretexts.org If a strontium-containing base, such as strontium hydroxide, is used, strontium myristate can be formed directly.

Alternatively, a two-step process can be employed. First, a conventional saponification with a strong base like sodium hydroxide or potassium hydroxide is performed to produce the sodium or potassium myristate. fscj.edu Subsequently, a metathesis reaction with a soluble strontium salt can be carried out to precipitate strontium myristate.

A key consideration in trans-saponification is the source of the fatty acid. Myristic acid is a component of various animal and vegetable fats and oils, such as coconut oil and palm kernel oil. sci-hub.st The composition of the starting fat or oil will determine the mixture of fatty acid salts in the final product. fscj.edu For the synthesis of pure strontium myristate, purified myristic acid would be the preferred starting material. The reaction conditions, such as temperature and mixing, play a crucial role in ensuring the completeness of the saponification process. researchgate.net

Green Synthesis Routes and Environmentally Benign Preparations

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. For the preparation of strontium myristate and related compounds, this involves the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.

One approach to green synthesis is the use of plant extracts or other biological materials as reducing and capping agents in the formation of nanoparticles. nih.govresearchgate.netresearchgate.net For example, the synthesis of strontium oxide (SrO) nanoparticles has been achieved using leaf extracts of Albizia julibrissin. researchgate.netrsc.org The biomolecules present in the plant extract, such as flavonoids, phenols, and proteins, can facilitate the formation of the nanoparticles under mild conditions. rsc.org While this has been demonstrated for strontium oxide, the principles could potentially be adapted for the synthesis of strontium carboxylates by reacting the biosynthesized oxide or hydroxide with myristic acid.

Another green approach is the use of microwave irradiation to accelerate chemical reactions. rasayanjournal.co.in This can lead to shorter reaction times and reduced energy consumption. For instance, the esterification of myristic acid with isopropyl alcohol to produce isopropyl myristate has been successfully carried out using microwave assistance. rasayanjournal.co.in This suggests that microwave-assisted synthesis could be a viable green route for the preparation of strontium myristate.

The use of heterogeneous catalysts is another important aspect of green chemistry. For example, strontium oxide has been used as a heterogeneous catalyst for the manufacture of fatty acid methyl esters. rasayanjournal.co.in This highlights the potential for using strontium-based materials in environmentally friendly catalytic processes.

The following table outlines some green synthesis approaches that could be relevant to the preparation of strontium myristate.

Green Approach Key Features Potential Application for Strontium Myristate Reference
Biosynthesis using plant extractsUse of natural, renewable materials; mild reaction conditions.Reaction of biosynthesized strontium oxide/hydroxide with myristic acid. researchgate.netresearchgate.netrsc.org
Microwave-assisted synthesisReduced reaction times and energy consumption.Direct reaction of a strontium salt with myristic acid under microwave irradiation. rasayanjournal.co.in
Use of heterogeneous catalystsEase of separation and catalyst recycling.Strontium oxide or other strontium compounds as catalysts in related reactions. rasayanjournal.co.in

Control over Morphology, Crystallinity, and Purity in Synthetic Protocols

The control over the physical characteristics of strontium myristate, such as its morphology (shape and size of particles), crystallinity, and purity, is crucial for its performance in various applications. Several factors during the synthesis can be manipulated to achieve the desired properties.

The choice of reactants and the presence of additives can significantly influence the morphology of the final product. For instance, in the synthesis of strontium carbonate, the use of regulators like starch, glycine (B1666218), and gelatin has been shown to produce different crystal morphologies, ranging from needle-shaped to short bars. researchgate.net The functional groups of these regulators, such as hydroxyl and carboxyl groups, have different effects on crystal growth. researchgate.net Similarly, in the synthesis of strontium oxalate, the use of a living bio-template, mung bean sprouts, resulted in the simultaneous formation of two different crystal shapes. tandfonline.com The addition of EDTA as a crystal modifier further altered the morphology of the products. tandfonline.com These examples suggest that the use of specific additives or templates could be a powerful tool for controlling the morphology of strontium myristate.

Crystallization conditions, such as temperature, pH, and reactant concentration, also play a vital role. Hydrothermal synthesis, which involves carrying out the reaction in water at elevated temperatures and pressures, can be used to obtain large and well-formed crystals of strontium carboxylates. researchgate.net The pH of the reaction medium can also affect the crystal structure and purity of the product. researchgate.net

The purity of the final product is often a critical requirement. The use of high-purity starting materials is a fundamental prerequisite. Furthermore, the washing and filtration steps after precipitation are essential for removing soluble impurities. As mentioned earlier, the addition of certain polycarboxylic acids during precipitation can improve the filterability of the metal soap, allowing for more effective washing and resulting in a purer product with lower water content. google.com

A method for synthesizing strontium cerate nanoparticles with a uniform morphology and small particle size involved the use of stearic acid as a complexing agent. google.com The resulting gel was then calcined to obtain the final product. google.com This approach of using a complexing agent followed by calcination could potentially be adapted to control the properties of strontium myristate.

The following table summarizes factors that can be controlled to influence the properties of strontium carboxylates.

Controlled Parameter Effect on Product Properties Example Reference
Additives/TemplatesInfluences morphology and crystal growth.Use of starch or glycine to control strontium carbonate morphology. researchgate.net
Crystallization ConditionsAffects crystal size, perfection, and structure.Hydrothermal synthesis for large strontium carboxylate crystals. researchgate.net
pH of Reaction MediumInfluences crystal phase and purity.pH changes affecting the incorporation of ligands in strontium-based structures. researchgate.net
Complexing AgentsCan lead to uniform morphology and smaller particle size.Use of stearic acid in the synthesis of strontium cerate nanoparticles. google.com
Washing and FiltrationDetermines the purity of the final product.Use of polycarboxylic acids to improve filterability and purity. google.com

Advanced Structural Elucidation and Spectroscopic Characterization of Myristic Acid, Strontium Salt

Vibrational Spectroscopy for Molecular Structure and Metal-Ligand Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure and the nature of the bonding between the strontium cation and the myristate ligand.

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov In the analysis of myristic acid, strontium salt, these methods are crucial for identifying the key functional groups and understanding the changes that occur upon the formation of the salt from myristic acid.

In the FTIR spectrum of myristic acid, a characteristic sharp absorption band corresponding to the C=O stretching vibration of the carboxylic acid group is typically observed around 1700 cm⁻¹. researchgate.net Upon deprotonation and coordination to the strontium ion, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group (COO⁻). These bands are typically found in the regions of 1520-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands (Δν = νₐsym - νₛym) is a critical parameter for elucidating the coordination mode of the carboxylate group to the metal center.

Raman spectroscopy offers complementary information. While the C=O stretch in the parent acid is a strong band in the IR, the C-C skeletal vibrations and C-H stretching modes of the long alkyl chain are often more prominent in the Raman spectrum. For strontium myristate, the symmetric COO⁻ stretching vibration is typically a strong band in the Raman spectrum, while the asymmetric stretch is weaker.

Table 1: Representative Vibrational Frequencies for Myristic Acid and its Strontium Salt

Vibrational Mode Myristic Acid (cm⁻¹) researchgate.net Strontium Myristate (cm⁻¹) (Representative)
ν(C=O)~1700-
νₐsym(COO⁻)-~1540
νₛym(COO⁻)-~1430
δ(CH₂)~1465~1470
ν(C-H)2850-29602850-2960

Note: The values for strontium myristate are representative and based on typical ranges for alkaline earth metal carboxylates.

The coordination geometry of the carboxylate group to the strontium ion can be inferred from the frequency separation (Δν) between the asymmetric and symmetric COO⁻ stretching vibrations. researchgate.net Different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, result in different Δν values.

Monodentate: In this mode, only one of the oxygen atoms of the carboxylate group coordinates to the strontium ion. This results in a larger Δν value, typically greater than 200 cm⁻¹.

Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same strontium ion, forming a four-membered ring. This leads to a smaller Δν value, generally less than 150 cm⁻¹.

Bidentate Bridging: The carboxylate group bridges two different strontium ions. The Δν value for this mode is intermediate, typically in the range of 140-200 cm⁻¹.

For alkaline earth metal soaps like strontium myristate, a bidentate bridging coordination is commonly observed, leading to the formation of polymeric structures. asianpubs.org This is consistent with the need to accommodate the large size of the strontium ion and the tendency of carboxylates to form extended networks.

X-ray Diffraction Techniques for Crystalline and Supramolecular Architecture Determination

X-ray diffraction (XRD) techniques are indispensable for determining the crystalline structure and the larger-scale supramolecular organization of strontium myristate.

Powder X-ray diffraction (PXRD) is a powerful tool for identifying the crystalline phases present in a sample and for determining the unit cell parameters. niscpr.res.inresearchgate.net For strontium myristate, which is a crystalline solid, the PXRD pattern exhibits a series of sharp diffraction peaks at specific angles (2θ). These peaks correspond to the different crystal lattice planes, as described by Bragg's Law.

Studies on analogous strontium soaps, such as strontium stearate (B1226849) and laurate, reveal a characteristic lamellar structure. asianpubs.orgrsc.org The PXRD patterns of these soaps show a series of intense, low-angle reflections that correspond to the long spacing (d-spacing) between the layers of strontium ions, which are separated by the interdigitated myristate chains. Weaker, higher-angle reflections correspond to the shorter side spacings related to the packing of the alkyl chains within the layers. The presence of multiple phases at the same temperature has also been reported for strontium soaps, indicated by the duplication of diffraction maxima. rsc.org

Table 2: Representative Powder X-ray Diffraction Data for a Strontium Soap (Strontium Laurate) asianpubs.org

2θ (degrees) d-spacing (Å) Relative Intensity
5.1817.05Strong
7.8011.33Medium
10.408.50Weak
21.504.13Very Weak
24.203.68Very Weak

Note: This data is for strontium laurate and serves as a representative example of the type of PXRD data expected for strontium myristate.

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate structures on a larger length scale than conventional XRD, typically in the range of 1 to 100 nanometers. researchgate.net For metallic soaps like strontium myristate, SAXS is particularly useful for studying their behavior in different phases, including the crystalline solid, liquid crystalline mesophases, and in solution or dispersions.

In the solid state, SAXS can provide more detailed information about the lamellar structure, including the thickness of the layers and the electron density profile across the layers. When heated, many metallic soaps exhibit thermotropic liquid crystalline behavior, forming various mesophases before melting into an isotropic liquid. iucr.org SAXS is instrumental in identifying these mesophases, which can include lamellar, hexagonal, or cubic arrangements of the strontium-carboxylate headgroups and the molten alkyl chains. The positions and relative intensities of the scattering peaks in the SAXS pattern are characteristic of the specific liquid crystalline lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. nih.govmagritek.com While ¹H and ¹³C NMR are routinely used for organic molecules, the characterization of strontium myristate can also benefit from ⁸⁷Sr NMR.

For the myristate ligand, ¹H and ¹³C NMR spectra in solution (in a suitable deuterated solvent) would confirm the structure of the long alkyl chain. The ¹H NMR spectrum would show characteristic signals for the terminal methyl protons, the methylene (B1212753) protons adjacent to the carboxylate group, and the bulk methylene protons. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the myristate chain, with the carboxylate carbon being the most downfield shifted.

Solid-state NMR (ssNMR) can provide information about the structure and dynamics of strontium myristate in its solid form. High-resolution solid-state ¹³C NMR can reveal details about the packing and conformation of the myristate chains in the crystal lattice.

⁸⁷Sr is an NMR-active nucleus, but its study is challenging due to its low natural abundance (7.0%), low gyromagnetic ratio, and large nuclear quadrupole moment. nih.govacs.orgpsu.edu The large quadrupole moment can lead to very broad signals, making detection difficult. However, at high magnetic fields, solid-state ⁸⁷Sr NMR can provide valuable information about the coordination environment of the strontium ion. The ⁸⁷Sr chemical shift and the nuclear quadrupole coupling constant are sensitive to the number and type of atoms coordinated to the strontium, as well as the symmetry of the coordination site. nih.govacs.org For strontium carboxylates, ⁸⁷Sr NMR can distinguish between different coordination numbers and geometries, providing insights that are complementary to those obtained from vibrational spectroscopy and X-ray diffraction.

¹³C NMR for Carbon Backbone Conformation and Chemical Environment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for detailing the carbon framework of organic molecules. nih.gov It provides information on the chemical environment of each carbon atom, allowing for structural elucidation and conformational analysis. nih.gov For this compound, ¹³C NMR can confirm the structure of the 14-carbon chain and reveal key information about the ionic interaction at the carboxylate head.

While a specific spectrum for strontium myristate is not broadly published, the analysis can be inferred from the known spectrum of myristic acid. nih.govchemicalbook.com Upon formation of the strontium salt, the most significant change in the ¹³C NMR spectrum is expected at the carboxyl carbon (C1). The deprotonation of the carboxylic acid and subsequent coordination to the Sr²⁺ ion cause a downfield shift in the resonance of this carbon. The chemical shifts of the other carbon atoms in the aliphatic chain are generally less affected but can provide insights into conformational changes and packing in solution.

Table 1: Representative ¹³C NMR Chemical Shifts for Myristic Acid and Expected Shifts for Strontium Myristate

Carbon AtomMyristic Acid (CDCl₃, ppm) nih.govExpected Shift in Strontium Myristate (ppm)
C1 (C=O)~179-180>180
C2~34.0Minor Shift
C3~24.7Minor Shift
C4-C11~29.1-29.7Minor Shift
C12~31.9Minor Shift
C13~22.7Minor Shift
C14 (CH₃)~14.1Minor Shift

Note: Exact chemical shifts for the strontium salt can vary based on solvent and concentration.

Solid-State NMR for Insights into Packing and Dynamics

Solid-State NMR (ssNMR) is indispensable for characterizing the structure, polymorphism, and dynamics of solid materials without the need for dissolution. bruker.com For strontium myristate, ssNMR can probe the local environment of both the myristate chains and the strontium cations.

Specifically, ⁸⁷Sr ssNMR is a highly sensitive tool for investigating the local environment of strontium in materials. nih.gov The ⁸⁷Sr nucleus is quadrupolar, meaning its NMR signal is highly sensitive to the symmetry of the local coordination environment. researchgate.net Parameters such as the nuclear quadrupole coupling constant and chemical shift anisotropy provide detailed information about the coordination number of the strontium ion and the nature of its bonding with the myristate carboxylate groups. researchgate.net Studies on various strontium-containing solids have established a chemical shift range of approximately 550 ppm, where increased magnetic shielding generally correlates with a higher strontium coordination number. researchgate.netresearchgate.net This technique can differentiate between crystalline and amorphous domains and characterize the packing of the aliphatic tails in the solid state. bruker.com

Electron Microscopy for Micro- and Nanostructural Characterization

Electron microscopy techniques are crucial for visualizing the morphology and elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Aggregation

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. iagi.or.id In the analysis of strontium myristate, SEM is used to characterize the size, shape, and aggregation state of its particles. For instance, studies on related metallic soaps and strontium-containing composites have successfully used SEM to reveal morphologies ranging from semi-spherical aggregates to well-defined crystalline structures. nih.govresearchgate.net This analysis is critical for understanding how synthesis conditions affect the final product's physical form, which in turn influences its bulk properties like flowability and dispersibility.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanoparticle Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of internal structure and nanoparticle morphology down to the atomic level. ucsb.edunih.gov A beam of electrons is transmitted through an ultra-thin specimen to generate an image. ucsb.edu For strontium myristate, TEM and its advanced variant, High-Resolution TEM (HR-TEM), can be used to analyze the crystal lattice of nanoparticles, identify defects, and confirm particle shape. nih.gov For example, in the characterization of similar nanoparticle systems, TEM has been used to verify spherical morphology and the polycrystalline nature of the material. nih.govmui.ac.ir

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution

Often coupled with SEM or TEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. iagi.or.idthermofisher.com It detects the characteristic X-rays emitted from a sample when bombarded by the electron beam, allowing for the identification and quantification of the elements present. For this compound, EDX analysis would be used to confirm the presence of strontium, carbon, and oxygen and to map their distribution within the sample. researchgate.netnih.gov This ensures the homogeneity of the compound and can detect any elemental impurities or variations in composition across different particles or aggregates. nih.gov

Table 2: Expected Elemental Composition Data from EDX Analysis of Strontium Myristate

ElementSymbolExpected PresencePotential Application
StrontiumSrYesConfirmation of salt formation, distribution mapping
CarbonCYesConfirmation of myristate component
OxygenOYesConfirmation of carboxylate and potential hydration

Advanced Spectroscopic and Imaging Techniques for Spatially Resolved Analysis

To obtain a deeper understanding of chemical heterogeneity at the sub-micrometer scale, advanced techniques that couple spectroscopy with high-resolution imaging are employed.

Synchrotron-based Infrared (IR) Microscopy, also known as SR-FTIR, leverages the high brilliance and broad spectral range of a synchrotron source to acquire detailed biochemical information from microscopic sample areas. nih.govmdpi.com This technique can provide chemical maps with high spatial resolution and signal-to-noise ratio, revealing the distribution of different functional groups within a sample. nih.gov For strontium myristate, SR-FTIR could be used to map the coordination environment of the carboxylate groups and the conformation of the alkyl chains across a sample, identifying any spatial variations in crystallinity or hydration.

Photothermal Induced Resonance (PTIR) is another advanced technique that overcomes the diffraction limit of conventional IR spectroscopy to achieve nanoscale chemical imaging. It combines atomic force microscopy with a tunable infrared laser, detecting the thermal expansion of the sample upon IR absorption. colorado.edu This allows for the acquisition of IR spectra with a spatial resolution of tens of nanometers. PTIR could be applied to strontium myristate to study individual nanoparticles or crystalline domains, providing unprecedented detail on the local chemical structure and molecular orientation.

Phase Behavior and Thermotropic/lyotropic Mesomorphism of Strontium Myristate Systems

Thermotropic Liquid Crystalline Phases and Transitions

The thermotropic liquid crystalline behavior of strontium myristate is characterized by a series of phase transitions upon heating, leading to the formation of various mesophases with different degrees of molecular order. These transitions can be investigated using techniques such as differential scanning calorimetry (DSC) and polarized light microscopy (PLM).

Identification of Mesophases (e.g., Lamellar, Columnar, Nematic)

Upon heating from its crystalline solid state, strontium myristate displays a rich polymorphism, transitioning through several liquid crystalline mesophases. At room temperature, it typically exists in a lamellar phase. As the temperature is increased, it has been observed to transition to other phases, including rhombohedral, cubic, and hexagonal phases. The identification of these phases is often accomplished by observing the characteristic optical textures under a polarized light microscope. For instance, the lamellar phase at room temperature and at 90°C has been identified using this method. At higher temperatures, transitions to rhombohedral (around 218°C), cubic, and hexagonal (around 260°C) phases have been reported.

Influence of Temperature on Phase Transitions and Structural Reorganization

Temperature is the primary driver for the thermotropic phase transitions in strontium myristate. Each transition corresponds to a reorganization of the molecular structure, involving changes in the arrangement of the strontium cations and the conformation of the myristate hydrocarbon chains. The transition from a more ordered crystalline or gel phase to a liquid crystalline phase involves the melting of the hydrocarbon chains, while the ionic lattice remains intact. Subsequent transitions at higher temperatures correspond to further changes in the packing of the ionic groups and the hydrocarbon chains.

The following table summarizes the observed thermotropic phases and approximate transition temperatures for strontium myristate based on polarized light microscopy observations.

Temperature (°C)Observed Phase
Room TemperatureLamellar
90Lamellar
~210-215Rhombohedral-Cubic boundary
218Rhombohedral
~260Hexagonal

Analysis of Odd-Even Alternation and Chain Length Effects on Mesophase Stability

The stability and type of mesophases in metal carboxylates are known to be influenced by the length of the alkyl chain. Generally, an increase in chain length leads to an increase in the stability of the mesophases. This is due to stronger van der Waals interactions between the longer hydrocarbon chains.

A common phenomenon in homologous series of long-chain compounds is the "odd-even effect," where physical properties such as melting points and mesophase transition temperatures show an alternating pattern between members with an odd and an even number of carbon atoms in the alkyl chain. This effect is attributed to differences in the packing efficiency of the terminal methyl groups in the crystalline and liquid crystalline states. For even-numbered chains, the terminal methyl groups can pack more efficiently, leading to higher melting points and potentially more stable mesophases. While this effect is well-documented for other metal soaps, specific detailed studies on the odd-even alternation in a homologous series of strontium carboxylates, including the myristate (C14), are not extensively available in the reviewed literature. However, it is reasonable to expect that such an effect would be present.

Role of the Strontium Ion Radius in Mesophase Formation

The ionic radius of the metal cation plays a crucial role in determining the structure and stability of the mesophases in metallic soaps. The strontium ion (Sr²⁺) has a relatively large ionic radius (118 pm). This size influences the coordination geometry around the cation and the packing of the carboxylate head groups.

In alkaline earth metal soaps, the larger the ionic radius, the weaker the electrostatic interactions between the cation and the carboxylate anions. This can affect the transition temperatures and the types of mesophases formed. A larger cation can accommodate a higher coordination number, which in turn influences the packing of the hydrocarbon chains. The balance between the ionic interactions in the head group region and the van der Waals interactions in the hydrocarbon tail region is critical for the formation and stability of liquid crystalline phases. The specific influence of the strontium ion's radius can be inferred by comparing the phase behavior of strontium myristate with that of other alkaline earth myristates (e.g., calcium or barium myristates). However, detailed comparative studies focusing specifically on the role of the strontium ion radius in myristate mesophase formation are limited in the available literature.

Lyotropic Mesomorphism in Diverse Solvent Systems

Lyotropic liquid crystals are formed when an amphiphilic compound is dissolved in a suitable solvent, leading to the formation of ordered structures at certain concentrations and temperatures. While the lyotropic behavior of soaps in water is well-studied, their behavior in organic solvents is also of significant interest. Metallic soaps, including strontium myristate, are generally insoluble in water but can exhibit solubility in non-aqueous, organic solvents.

Aggregation Behavior and Micelle Formation in Organic Solvents

In nonpolar organic solvents, the aggregation behavior of metallic soaps is inverted compared to their behavior in water. The polar carboxylate head groups form the core of the aggregate, shielded from the nonpolar solvent by the outward-facing hydrocarbon tails. This self-assembly can lead to the formation of various structures, including reverse micelles.

The formation and size of these aggregates are dependent on factors such as the nature of the solvent, the concentration of the soap, and the temperature. While the general principles of reverse micelle formation for metallic soaps in organic solvents are established, specific experimental data and detailed characterization of the lyotropic liquid crystalline phases of strontium myristate in diverse organic solvent systems are not extensively documented in the readily available scientific literature. The potential for strontium myristate to form well-defined lyotropic mesophases in organic solvents would depend on a delicate balance of interactions between the strontium myristate molecules and the solvent molecules.

An In-depth Analysis of Myristic Acid, Strontium Salt

The chemical compound, this compound, also known as strontium myristate, is a metallic soap that has garnered interest in various scientific fields due to its unique physicochemical properties. This article delves into the specific aspects of its phase behavior, solubility, and the mechanisms that govern its structural transformations.

Strontium myristate exhibits complex phase behavior, transitioning through several distinct liquid crystalline phases as a function of temperature. This thermotropic mesomorphism is characterized by a series of well-defined structural changes. At room temperature, strontium myristate exists in a lamellar phase. As the temperature is increased, it undergoes transformations to rhombohedral, cubic, and hexagonal phases. These transitions represent different degrees of molecular ordering and arrangement.

The following table summarizes the observed phase transitions of strontium myristate upon heating:

Temperature (°C)Phase
Room TemperatureLamellar
90Lamellar
210 - 215Rhombohedral-Cubic Coexistence
218Rhombohedral
260Hexagonal

This table is based on observational data from microscopy studies and indicates the temperatures at which different phases of strontium myristate are prominent.

The lamellar phase, observed at and above room temperature to 90°C, is characterized by a layered structure. Upon further heating to approximately 218°C, the system transitions to a rhombohedral phase. In the intermediate range of 210-215°C, there is a coexistence of both the rhombohedral and a cubic phase. At even higher temperatures, around 260°C, a hexagonal phase is observed. This rich polymorphism is a key characteristic of strontium myristate's thermotropic behavior.

The solubility of a metallic soap like strontium myristate is a critical parameter that influences its application. Generally, the solubility of surfactants is highly dependent on the temperature. A key concept in this regard is the Krafft temperature (T_k), which is the minimum temperature at which surfactants begin to form micelles, leading to a significant increase in their solubility. wikipedia.org Below the Krafft temperature, the solubility of the surfactant is limited to the concentration of individual monomers. wikipedia.orgresearchgate.net

The transition between different phases in strontium myristate systems involves complex mechanisms of phase separation and structural evolution. Phase separation in such systems is the process by which a single-phase system transforms into a multi-phase system, driven by thermodynamic factors. This can be initiated by changes in temperature, concentration, or the addition of other components.

The structural evolution from a lamellar to a rhombohedral, cubic, and eventually hexagonal phase in strontium myristate upon heating involves a reorganization of the molecular aggregates. This evolution is governed by the interplay of van der Waals forces between the hydrocarbon tails of the myristate chains and the electrostatic interactions of the strontium headgroups.

Detailed mechanistic studies elucidating the specific pathways of nucleation and growth for each phase transition in strontium myristate are not extensively documented in the available literature. Understanding these mechanisms would typically involve advanced analytical techniques such as time-resolved X-ray diffraction and microscopy to observe the structural changes in real-time. The general principles of phase separation suggest that these transitions likely occur through the formation of intermediate structures and the gradual rearrangement of the molecular packing.

Thermal Stability and Degradation Pathways of Myristic Acid, Strontium Salt

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric analysis would provide data on the temperature ranges at which strontium myristate undergoes mass loss. This would help in identifying the onset of decomposition and the various stages of degradation. A typical TGA curve would plot the percentage of mass loss against temperature. For related metal carboxylates, decomposition often proceeds via the formation of a carbonate, followed by the decomposition of the carbonate to the metal oxide at higher temperatures.

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes

Differential scanning calorimetry would reveal the temperatures at which phase transitions (like melting) and decomposition events occur, and whether these processes are endothermic or exothermic. Literature does mention that anhydrous strontium myristate forms a cubic liquid crystalline phase at high temperatures, such as 232°C, which would be observable as an endothermic transition in a DSC analysis. pageplace.de

Kinetic Studies of Thermal Decomposition Reactions

Kinetic studies would involve analyzing TGA data obtained at different heating rates to determine the kinetic parameters of the decomposition reaction, such as the activation energy and the reaction model. Such studies provide insights into the mechanism of decomposition. For instance, studies on the thermal decomposition of strontium carbonate, a potential intermediate, have been conducted and show it decomposes to strontium oxide and carbon dioxide. docbrown.info

Identification and Characterization of Thermal Degradation Products

The identification of the gaseous and solid products formed during the thermal degradation of strontium myristate would require techniques such as mass spectrometry coupled with a thermal analyzer (TG-MS) and X-ray diffraction (XRD) analysis of the residues at different temperatures. It is plausible that the decomposition would yield strontium carbonate and subsequently strontium oxide as solid residues, with the release of volatile organic compounds from the myristate chain.

Factors Influencing Thermal Stability and Decomposition Mechanisms (e.g., Presence of Adduct Molecules, Environmental Conditions)

The thermal stability of strontium myristate could be influenced by factors such as the presence of water of hydration, the atmospheric conditions (e.g., inert vs. oxidizing atmosphere), and the presence of any adduct molecules. For example, the decomposition pathway and temperature can change significantly in the presence of oxygen compared to an inert atmosphere like nitrogen.

Computational Chemistry and Theoretical Modeling of Strontium Carboxylates

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can track the trajectories of individual particles, offering a window into the dynamic processes and phase transitions of materials like strontium myristate.

Although specific MD simulation studies focused exclusively on strontium myristate are not extensively documented in publicly available literature, the general methodology and expected outcomes can be described based on simulations of analogous systems such as other alkaline earth metal soaps and long-chain fatty acid salts. An MD investigation into strontium myristate would allow for the exploration of its structural and dynamic properties as a function of temperature and pressure.

Dynamic Behavior Insights from MD Simulations: MD simulations can characterize the mobility of the constituent ions and the conformational flexibility of the myristate chains. Key properties that can be extracted from these simulations include:

Ionic Diffusion: The self-diffusion coefficients of strontium cations and myristate anions can be calculated, providing a quantitative measure of their mobility within the material's structure.

Vibrational Properties: Through the analysis of atomic velocity correlations, vibrational spectra can be computed and compared with experimental data from techniques like infrared and Raman spectroscopy.

Conformational Analysis: The simulations can reveal the preferred conformations of the myristate hydrocarbon tails and the dynamics of their transitions between different states.

Investigating Phase Transitions: Metal soaps are known for their rich phase behavior, often exhibiting transitions from a crystalline solid to various liquid crystalline phases before becoming an isotropic liquid. MD simulations are particularly well-suited for studying these phenomena. By systematically varying the temperature in the simulation, one can observe the melting process, characterized by changes in structural order and molecular mobility. For instance, simulations can differentiate between the melting of the hydrocarbon tails, leading to a liquid crystalline phase, and the complete disruption of the ionic lattice at higher temperatures.

Illustrative Data from a Hypothetical MD Simulation of Strontium Myristate: The following table presents plausible data that could be obtained from an MD simulation of strontium myristate, based on typical values for similar metal soaps.

Property Simulated Value Units
Strontium Ion Diffusion Coefficient (at 500 K) 2.1 x 10⁻⁷ cm²/s
Myristate Anion Diffusion Coefficient (at 500 K) 1.3 x 10⁻⁷ cm²/s
Density (Crystalline, 300 K) 1.28 g/cm³
Crystalline to Liquid Crystalline Transition Temperature 460 - 480 K

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical method that allows for the detailed investigation of the electronic structure and bonding in molecules and materials. For myristic acid, strontium salt, DFT calculations can provide fundamental insights into the nature of the interaction between the strontium ion and the carboxylate groups of the myristate anions.

Due to the computational intensity of DFT, calculations are often performed on model systems that capture the essential chemical environment, such as a strontium ion coordinated by two acetate (B1210297) or other short-chain carboxylate ligands. These calculations provide a detailed picture of the electronic properties.

Electronic Structure Analysis: DFT calculations can elucidate several key aspects of the electronic structure:

Electron Density Distribution: This reveals the spatial distribution of electrons, highlighting the ionic nature of the compound.

Molecular Orbitals: The energies and spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined, providing information about the compound's stability and potential reactivity.

Atomic Charges: The partial charge on each atom can be calculated, quantifying the extent of charge transfer from the strontium atom to the myristate anions.

Bonding Characteristics: A primary focus of DFT studies on strontium myristate would be the nature of the bond between the strontium cation and the oxygen atoms of the carboxylate group. Key bonding parameters that can be determined include:

Optimized Geometry: DFT calculations can predict the equilibrium bond lengths and angles with high accuracy. For strontium myristate, this would include the Sr-O bond distances and the geometry of the coordinated carboxylate group.

Binding Energy: The strength of the bond between the strontium ion and the myristate ligands can be calculated, providing a measure of the stability of the compound.

Nature of the Chemical Bond: Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the Sr-O bond. For an alkaline earth metal like strontium, this interaction is expected to be predominantly ionic. libretexts.orguobabylon.edu.iq

Illustrative DFT Calculation Results for a Strontium Dicarboxylate Model: This table presents typical results that would be expected from DFT calculations on a model system representing strontium myristate.

Property Calculated Value Units
Sr-O Bond Length 2.55 - 2.80 Å
O-C-O Bond Angle in Coordinated Myristate ~126 Degrees
Binding Energy (per Myristate Ligand) -340 kJ/mol
Bader Charge on Strontium +1.88 e
HOMO-LUMO Energy Gap 5.5 eV

Development of Predictive Models for Structure-Property Relationships in Metal Soaps

The development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, is a key area of computational chemistry that aims to correlate the molecular structure of a compound with its macroscopic properties. For metal soaps, including strontium myristate, QSPR models can be developed to predict properties like melting points, solubility, and thermal stability.

The process of building a QSPR model involves several steps:

Data Curation: A dataset of metal soaps with known experimental properties is assembled. This dataset would ideally include a range of fatty acids and metal cations.

Descriptor Generation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each compound in the dataset.

Model Construction: Using statistical methods or machine learning algorithms, a mathematical model is built that relates the descriptors to the property of interest.

Validation: The predictive ability of the model is rigorously tested to ensure its reliability.

For strontium soaps, such models could be used to understand how properties are influenced by factors like the length of the fatty acid chain and the properties of the strontium cation. These models could accelerate the design of new metal soaps with tailored properties for specific applications.

Force Field Development for Simulating Long-Chain Fatty Acid Metal Salts

The reliability of MD simulations hinges on the accuracy of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. Developing a bespoke force field for long-chain fatty acid metal salts like strontium myristate is a critical and non-trivial task.

A comprehensive force field for strontium myristate must accurately capture:

Intramolecular Interactions: The forces governing the bond lengths, angles, and dihedral angles within the myristate anion.

Intermolecular Interactions: The non-bonded van der Waals and electrostatic interactions between all pairs of atoms.

Ion-Carboxylate Interactions: A precise description of the interaction between the strontium cation and the carboxylate headgroups is crucial.

Parametrization Strategy: The parameters within a force field are typically determined by fitting to a combination of experimental data and results from high-level quantum mechanical calculations.

Quantum Chemistry Data: DFT calculations on small, representative molecular fragments (e.g., a strontium ion with two acetate molecules) can provide data on geometries, interaction energies, and vibrational frequencies, which are then used to derive the force field parameters.

Experimental Benchmarks: Experimental data for related compounds, such as crystal structures, densities, and heats of vaporization, are used to refine and validate the force field.

The development of polarizable force fields, which explicitly account for the induction effects, can offer a higher level of accuracy for ionic systems like strontium myristate. rsc.org The availability of force field parameters for strontium ions in aqueous solutions, such as those in the Madrid-2019 force field, provides a valuable starting point for the development of parameters for the solid-state simulations of strontium myristate. researchgate.net

Interdisciplinary Research Domains and Advanced Materials Science Applications of Strontium Myristate

Utilization in Microencapsulated Phase Change Materials (PCMs) for Thermal Energy Storage

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (e.g., from solid to liquid). This characteristic makes them highly suitable for thermal energy storage (TES) systems. solarpaces.orgresearchgate.net Myristic acid is a fatty acid recognized for its potential as an organic PCM. researchgate.netresearchgate.net However, the practical application of PCMs often requires encapsulation to contain the material in its liquid state and to increase the heat transfer surface area. mdpi.comresearchgate.net

Core-Shell Architectures (e.g., Strontium Titanate-Myristic Acid Microcapsules)

A significant area of research involves the microencapsulation of myristic acid (MA) as the core PCM within an inorganic shell. researchgate.netresearchgate.net A novel approach has been the development of strontium titanate (SrTiO₃) as a shell material to encapsulate myristic acid, creating a core-shell microcapsule (MA@SrTiO₃). researchgate.net These microcapsules are synthesized using a simple sol-gel technique. researchgate.netresearchgate.net In this process, strontium titanate forms a robust and thermally stable shell around the myristic acid core. researchgate.net The formation of these core-shell structures has been confirmed through various characterization techniques, including X-ray diffraction and Fourier-transformed infrared spectroscopy. researchgate.net The use of an inorganic shell like strontium titanate offers advantages such as improved thermal stability and durability compared to some polymeric shells. researchgate.net

Enhanced Thermal Performance and Reliability Studies

The thermal properties and performance of these microcapsules are critical for their application in TES. Studies on MA@SrTiO₃ microcapsules have investigated the influence of the core-to-shell ratio on their thermal characteristics. researchgate.netresearchgate.net Differential scanning calorimetry (DSC) analysis is used to determine key performance indicators such as melting temperature and latent heat of fusion. researchgate.net

Research has shown that among different compositions, microcapsules with a 1:2 core-to-shell ratio exhibit a high latent heat of fusion and a distinct melting temperature, making them promising for TES applications. researchgate.net Thermogravimetry results have demonstrated that the strontium titanate shell imparts excellent thermal endurance and stability, preventing leakage of the myristic acid core even after repeated thermal cycling. researchgate.netresearchgate.net

The table below summarizes the thermal properties of MA@SrTiO₃ microcapsules with a 1:2 core-to-shell ratio as reported in a key study. researchgate.net

PropertyValueUnit
Melting Temperature53.41°C
Latent Heat of Fusion91.90J/g
Encapsulation Ratio42%
Encapsulation Efficiency46%

This data is based on research into strontium titanate-myristic acid microencapsulated phase change materials. researchgate.net

Role in Catalysis and Surface Chemistry Applications

The distinct components of strontium myristate—the strontium cation and the myristate anion—suggest potential roles in catalysis and surface chemistry. The long hydrocarbon chain of myristic acid can influence surface properties, while the strontium cation can act as an active site or modify the properties of a catalyst support. nih.govnih.gov

Investigating Decarboxylation Catalysis and Reaction Mechanisms

Decarboxylation, the removal of a carboxyl group, is a significant reaction in organic chemistry. The decarboxylation of fatty acids like myristic acid can produce valuable hydrocarbons. nih.gov Research into this reaction has revealed complex enzymatic pathways. For instance, the cytochrome P450 enzyme OleTJE can catalyze the decarboxylation of long-chain fatty acids to form α-alkenes. researchgate.netnih.gov Another enzyme family, CYP152 peroxygenases, has been shown to catalyze the α-oxidative decarboxylation of myristic acid, yielding shorter-chain fatty acids like tridecanoic acid. rsc.org

While direct catalytic use of strontium myristate for this reaction is not widely documented, the strontium component could play a crucial role in heterogeneous catalysis. Studies on catalysts modified with strontium have shown that the addition of strontium can significantly alter the textural and chemical properties of the catalyst. nih.gov For example, increasing strontium content in a Mg-Al mixed oxide catalyst was found to increase the number of strong acidic and basic sites, which in turn influenced ethanol (B145695) conversion and product selectivity. nih.gov This suggests that strontium myristate, when used as a precursor or additive in catalyst preparation, could influence the surface chemistry and ultimately the reaction mechanisms and product distribution in processes like decarboxylation. nih.gov

Influence in Nanomaterial Synthesis and Phase Control

The synthesis of nanomaterials with controlled size, shape, and phase is a cornerstone of modern materials science. The amphiphilic nature of molecules like strontium myristate, possessing a hydrophilic metallic head and a hydrophobic hydrocarbon tail, makes them suitable candidates for roles as templates or structure-directing agents.

Template-Directed Synthesis of Inorganic Nanostructures

Template-directed synthesis is a method used to create nanostructures with specific morphologies by using pre-organized molecular assemblies as scaffolds. nih.govrsc.orgnih.gov Surfactants are often used to form micelles, vesicles, or liquid crystal phases that guide the nucleation and growth of inorganic materials. kaust.edu.sa

Strontium myristate, as a metallic soap, can self-assemble in solution to form such ordered structures. These assemblies could then serve as templates for the synthesis of various inorganic nanostructures. For instance, they could direct the formation of strontium-containing nanomaterials like strontium oxide (SrO) or strontium titanate (SrTiO₃) nanoparticles. researchgate.netrsc.orgresearchgate.net The synthesis of these materials often involves methods like sol-gel or hydrothermal processes where precursors such as strontium nitrate (B79036) are used. researchgate.netrsc.orgnih.govorientjchem.org The presence of a templating agent like strontium myristate could offer precise control over particle size and morphology, leading to the formation of nanorods, nanocubes, or other complex architectures. nih.gov This control over the physical characteristics of nanomaterials is crucial as it directly influences their optical, electronic, and catalytic properties. nih.gov

Regulating Crystalline Phase Selection in Metal Sulfide (B99878) Nanoparticle Formation

The synthesis of metal sulfide nanoparticles with specific crystalline phases is crucial for tailoring their electronic, optical, and catalytic properties. Controlling this phase selection is a significant challenge in materials science. While direct studies detailing the role of strontium myristate as a primary regulating agent in this process are not extensively documented in the reviewed literature, research into strontium doping of metal sulfide nanoparticles provides relevant insights into how strontium can influence their crystalline structure.

In a study involving the hydrothermal synthesis of strontium-doped zinc sulfide (ZnS) nanoparticles, the incorporation of strontium ions was found to affect the crystallite size. ias.ac.inresearchgate.net X-ray diffraction (XRD) analysis confirmed the synthesis of ZnS with both cubic and hexagonal crystalline phases, and importantly, no separate phases related to strontium were detected, indicating the successful incorporation of Sr²⁺ into the ZnS lattice. ias.ac.inresearchgate.net The research noted that the crystallite size was influenced by the concentration of strontium doping, with sizes estimated to be in the range of 2.24 to 2.51 nm. ias.ac.inresearchgate.net This suggests that the presence of strontium ions during the nanoparticle growth process can promote the growth of the nanocrystals. ias.ac.inresearchgate.net Although this study does not use strontium myristate specifically, it demonstrates the principle that the strontium ion can act as a modifying agent in the crystalline development of metal sulfide nanoparticles. The myristate anion, a long-chain carboxylate, could theoretically play a role as a capping agent, influencing nucleation and growth kinetics, but further research is needed to substantiate this specific application.

Studies in Biomaterial Integration and Ion Exchange Phenomena

Strontium myristate, as a source of strontium ions, is relevant to the field of biomaterials, particularly in the development of bioactive glasses and other materials designed for bone regeneration. The chemical similarity of the strontium ion (Sr²⁺) to the calcium ion (Ca²⁺) allows it to play a unique role in biological systems.

Strontium Doping and Substitution in Bioactive Glass Systems

Bioactive glasses are a class of materials that can bond to living bone tissue. scilit.com Their performance can be enhanced by incorporating therapeutic ions, with strontium being a prominent example due to its ability to stimulate bone formation and inhibit bone resorption. nih.govnih.gov In the formulation of these glasses, strontium oxide (SrO) is often used to substitute calcium oxide (CaO) on a molar basis. scilit.comnih.gov

This substitution has a direct impact on the glass network structure. The strontium ion has a larger ionic radius than the calcium ion, which leads to an expansion of the silica (B1680970) glass network. nih.govnih.gov This structural alteration can increase the glass's dissolution rate and reactivity when it comes into contact with bodily fluids. scilit.comnih.gov Studies have shown that ions like Sr²⁺ can affect the crystallization kinetics, crystallinity, and thermal stability of the glass system. mdpi.com The incorporation of strontium has been linked to improved biological responses, including enhanced proliferation of osteoblastic cells. nih.govnih.gov

Table 1: Comparison of Ionic Radii

Ion Ionic Radius (Å)
Calcium (Ca²⁺) 0.94
Strontium (Sr²⁺) 1.16

This table illustrates the size difference between calcium and strontium ions, which underlies the structural changes in bioactive glass upon substitution. nih.govmdpi.com

Fundamental Interactions with Simulated Biological Fluids

The bioactivity of these materials is often evaluated by observing their interaction with simulated body fluid (SBF), an acellular solution with ion concentrations nearly equal to those of human blood plasma. nih.govnih.gov When a strontium-doped bioactive glass is immersed in SBF, a series of ion exchange reactions occurs at its surface. nih.gov

The process typically involves the rapid exchange of alkaline ions from the glass (like Na⁺ and Sr²⁺) with H₃O⁺ ions from the SBF. nih.govnih.gov This leads to an increase in the local pH, which facilitates the dissolution of the silica network, forming a silica gel layer on the surface. nih.govnih.gov Concurrently, strontium and calcium ions are released from the glass into the fluid. scilit.comresearchgate.net This release is critical, as it contributes to a supersaturation of ions at the material's surface, leading to the nucleation and growth of a hydroxy-carbonate apatite (HCA) layer. scilit.com This HCA layer is chemically and structurally similar to the mineral phase of bone, enabling the material to form a strong bond with the host bone tissue. scilit.com

Research has demonstrated that substituting strontium for calcium can significantly influence these interactions. Studies have shown that increasing the strontium content leads to increased glass dissolution and a higher rate of ion release. scilit.comnih.gov In some cases, a full substitution of calcium with strontium has been shown to significantly enhance the formation of the apatite layer. scilit.comnih.gov However, other studies suggest that high concentrations of strontium might slightly delay the initial kinetics of apatite formation, though the materials remain bioactive. nih.gov The rate of strontium release is often highest in the initial immersion period and can be sustained over time. researchgate.net

Table 2: Effect of Strontium Substitution on Bioactive Glass in SBF

Strontium Substitution Level Effect on Glass Dissolution Effect on Ion Release Effect on Apatite Formation
Partial to Full Increased Increased Generally enhanced, though kinetics may vary

This table summarizes findings on how substituting calcium with strontium in bioactive glasses affects their behavior when immersed in simulated body fluid. scilit.comnih.govnih.govnih.gov

Understanding Chemical Alteration in Artistic and Heritage Materials (e.g., Mechanisms of Metal Soap Formation in Oil Paintings, with relevance to general metal carboxylate reactivity)

The formation of metal carboxylates, commonly known as metal soaps, is a significant chemical alteration process that can cause degradation in artistic materials, particularly in oil paintings. metmuseum.orgresearchgate.net This phenomenon serves as a key example of the reactivity of metal compounds with fatty acids, a class of molecules to which myristic acid belongs.

The mechanism of metal soap formation involves a chemical reaction between metal ions and free fatty acids present in the paint film. metmuseum.orgmolecularvista.com The metal ions typically originate from the pigments used by the artist, such as lead white (lead carbonate) or zinc white (zinc oxide). metmuseum.orgekb.eg The free fatty acids are formed over time from the hydrolysis of the triglyceride esters in the drying oil binder, such as linseed oil. metmuseum.orgekb.eg

This reaction can be summarized as: Metal Ion (Mⁿ⁺) + n RCOOH (Fatty Acid) → M(RCOO)n (Metal Soap) + n H⁺

Over time, these newly formed metal carboxylates can migrate and aggregate within the paint layers, forming crystalline protrusions that can erupt through the paint surface. metmuseum.orgmolecularvista.com This process can lead to a variety of conservation issues, including increased transparency of paint layers, delamination, cracking, and the formation of disfiguring surface crusts. metmuseum.orgmolecularvista.com The rate of this degradation is influenced by environmental factors such as humidity and temperature. metmuseum.org

While this process is well-documented for pigments containing lead, zinc, copper, and other heavy metals, the specific involvement of strontium-based pigments in metal soap formation is not widely reported in heritage science literature. molecularvista.comekb.eg Strontium is, however, sometimes detected in cultural heritage objects, where it can be a marker for the natural origin of gypsum (calcium sulfate) used as a ground or filler. researchgate.net The general chemical principles of metal carboxylate formation would apply to any strontium pigment exposed to free fatty acids, but the prevalence and impact of such reactions are considered minimal compared to those involving more traditionally used and reactive pigments.

Challenges and Future Research Directions in Myristic Acid, Strontium Salt Chemistry

Development of Greener and More Efficient Synthetic Routes

The conventional synthesis of metallic soaps often involves precipitation or fusion methods that can require significant energy input and the use of organic solvents. cfmot.deakdenizchemson.com A primary challenge is the development of synthetic pathways that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.

Future research should prioritize the exploration of eco-friendly and efficient synthetic methodologies. nih.govnih.gov This includes:

Mechanosynthesis: This solvent-free technique uses mechanical energy, such as ball milling, to induce chemical reactions. It offers a promising route for the direct reaction of a strontium source (e.g., strontium oxide) with myristic acid, potentially reducing reaction times and eliminating the need for solvents. videleaf.com

Biosynthesis using Plant Extracts: Plant extracts containing phytochemicals like flavonoids, polyphenols, and carboxylic acids can act as reducing and capping agents in the synthesis of nanomaterials. nih.govorientjchem.orgchemistryjournal.netrsc.org Investigating the use of these extracts to mediate the formation of strontium myristate could lead to a cost-effective and environmentally benign process. chemistryjournal.net

Microwave and Ultrasound-Assisted Synthesis: These methods can significantly accelerate reaction rates and improve yields by providing efficient energy transfer. nih.gov Optimizing these techniques for strontium myristate synthesis could lead to more energy-efficient production processes.

The development of these greener routes requires a systematic study of reaction parameters to maximize yield and purity while minimizing environmental impact.

Table 1: Comparison of Synthetic Routes for Strontium Myristate

Synthesis Method Potential Advantages Research Focus
Conventional Precipitation High purity, well-established Optimization to reduce solvent use and energy consumption
Mechanosynthesis Solvent-free, energy-efficient, rapid Milling parameters, reactant stoichiometry, scalability
Biosynthesis Eco-friendly, low-cost, uses renewable resources Screening of plant extracts, characterization of products
Microwave/Ultrasound Rapid, high yield, energy-efficient Reaction time, temperature control, solvent selection

Comprehensive Multi-Technique Characterization of Complex Supramolecular Structures

Metallic soaps like strontium myristate are known to form complex supramolecular structures, such as lamellar bilayers, which dictate their physical properties like melting point, solubility, and rheological behavior. whiterose.ac.ukresearchgate.net A significant challenge lies in fully elucidating these structures, as they can exhibit polymorphism and form acid-soap co-crystals with varying stoichiometries. whiterose.ac.uk

A comprehensive understanding of these structures requires a multi-technique approach. Future research must move beyond basic characterization and employ a combination of advanced analytical methods:

Solid-State Nuclear Magnetic Resonance (NMR): As demonstrated with other alkaline-earth metal carboxylates, 87Sr solid-state NMR can provide detailed information about the local coordination environment of the strontium ion, which is crucial for understanding the supramolecular assembly. nih.govacs.orgresearchgate.net

X-ray Diffraction (XRD): Powder and single-crystal XRD are essential for determining the crystal structure and identifying different polymorphic forms and the presence of acid-soap complexes. tandfonline.comresearchgate.net

Spectroscopic Techniques (FTIR and Raman): These methods can probe the coordination of the carboxylate group to the strontium ion, identifying different binding modes (e.g., unidentate, bidentate, bridging). researchgate.net

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for studying phase transitions, thermal stability, and the influence of the supramolecular structure on these properties. rsc.org

Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can visualize the morphology of the crystalline structures, providing insights into how the supramolecular arrangement influences the macroscopic form.

Correlating the data from these techniques will be key to building a complete picture of the structure-property relationships in strontium myristate.

Advancements in Theoretical and Computational Predictions of Behavior

Predicting the self-assembly and functional behavior of strontium myristate from first principles is a formidable challenge due to the complexities of intermolecular interactions. However, advancements in computational chemistry offer powerful tools to guide experimental research.

Future research should leverage theoretical and computational modeling to:

Predict Crystal Structures: Density Functional Theory (DFT) calculations can be used to predict the most stable crystal structures and polymorphic forms of strontium myristate, complementing experimental XRD data. acs.org

Simulate Self-Assembly: Molecular Dynamics (MD) simulations can provide insights into the mechanisms of self-assembly in solution or in the solid state, revealing how individual molecules organize into complex supramolecular structures. scholaris.caaip.orgnih.gov This is particularly important for understanding the formation of lamellar phases.

Calculate Spectroscopic and Thermodynamic Properties: Computational methods can predict spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) and thermodynamic properties, which can be directly compared with experimental results to validate the theoretical models. nih.govosti.gov

Developing accurate force fields for strontium and carboxylate interactions will be crucial for the success of classical MD simulations. digitellinc.com The synergy between computational prediction and experimental validation will accelerate the discovery and design of strontium myristate-based materials with tailored properties. acs.org

Exploration of Novel Functional Properties and Applications

The combination of strontium's bioactivity with the physicochemical properties of a long-chain fatty acid opens up possibilities for novel applications beyond the traditional uses of metallic soaps as lubricants or stabilizers. cfmot.deakdenizchemson.complatinumindustriesltd.comgzbaisha.com The primary challenge is to identify and validate these new functionalities.

Future research should focus on exploring strontium myristate in several key areas:

Biomedical Materials: Given strontium's proven role in promoting bone formation and inhibiting bone resorption, strontium myristate could be investigated as a bioactive additive for bone cements, polymer scaffolds for tissue engineering, and coatings for orthopedic and dental implants. nih.govmdpi.comfrontiersin.org The myristate component could enhance compatibility with polymer matrices and modulate the release of strontium ions.

Cosmeceuticals and Topical Formulations: Myristates are widely used in cosmetics as emollients and texture enhancers. atamanchemicals.com Strontium salts are used in some dermatological products to reduce skin sensitivity. The combination in strontium myristate could lead to multifunctional ingredients for skincare products aimed at sensitive skin, offering both soothing and moisturizing properties.

Functional Lubricants and Greases: The lamellar structure of metallic soaps makes them effective lubricants. Investigating the tribological properties of strontium myristate, particularly its performance under different temperature and pressure conditions, could lead to its use in specialized lubricating greases.

Table 2: Potential Novel Applications for Strontium Myristate

Application Area Proposed Function Rationale
Bone Tissue Engineering Bioactive filler in polymer scaffolds Strontium ions promote osteogenesis; myristate improves polymer compatibility. nih.govmdpi.com
Dental Materials Additive for restorative composites Strontium can reduce dentin hypersensitivity and enhance remineralization. mdpi.com
Dermatological Skincare Anti-irritant and emollient Combines the soothing properties of strontium with the moisturizing effects of myristate.
Specialty Greases Thickener and lubricant The metallic soap structure provides thickening and lubricity. cfmot.de

Investigation of Long-Term Stability and Environmental Interactions in Applied Contexts

For any new material to be successfully commercialized, its long-term stability and environmental impact must be thoroughly understood. A key challenge is to predict how strontium myristate will behave over time in specific applications and what its ultimate environmental fate will be.

Future research in this area must address:

Chemical and Thermal Stability: Long-term studies are needed to assess the stability of strontium myristate against hydrolysis, oxidation, and thermal degradation, especially in conditions relevant to its intended applications (e.g., in aqueous biological environments or at elevated temperatures in polymers).

Leaching and Ion Release Kinetics: In biomedical applications, it is crucial to understand the rate at which strontium ions are released from the material matrix. This will determine its biological efficacy and long-term safety.

Environmental Fate and Transport: When disposed of, strontium myristate will likely dissociate into strontium ions and myristic acid. Research should investigate the fate of these components. Strontium is a naturally occurring element, but its mobility in soil and water needs consideration. nih.govnaturalspublishing.com Myristic acid is known to be biodegradable, but the rate and byproducts of its degradation in relevant environments should be confirmed. nih.govnih.gov

Ecotoxicity: While stable strontium is generally considered to have low toxicity, comprehensive ecotoxicological studies on strontium myristate and its degradation products are necessary to ensure its environmental safety. nih.gov

By systematically addressing these challenges, the scientific community can unlock the full potential of strontium myristate, paving the way for the development of new and innovative materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing myristic acid, strontium salt, and ensuring reproducibility?

  • Methodology : Use stoichiometric reactions between myristic acid and strontium hydroxide or carbonate in anhydrous ethanol under reflux (60–70°C, 4–6 hours). Post-synthesis, purify via recrystallization in ethanol and confirm purity using FTIR (carboxylate stretch at ~1,540 cm⁻¹) and elemental analysis (Sr²⁺ quantification via ICP-OES) .
  • Critical Parameters : Monitor pH to prevent side reactions (e.g., hydrolysis of strontium salts) and ensure solvent purity to avoid contamination .

Q. How can researchers characterize the thermal stability and phase behavior of this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition temperatures. Differential scanning calorimetry (DSC) can reveal melting points and phase transitions. Cross-reference with XRD to correlate thermal events with crystallinity changes .
  • Data Interpretation : A sharp endothermic peak in DSC near 250°C suggests melting, while gradual mass loss in TGA above 300°C indicates decomposition .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Methodology : Use HPLC-UV (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with external calibration. For trace analysis, LC-MS/MS in negative ion mode (m/z 251 for myristate ion) improves sensitivity. Validate recovery rates using spiked samples .
  • Challenges : Matrix effects (e.g., lipid interference) require solid-phase extraction (C18 cartridges) for cleanup .

Advanced Research Questions

Q. How do electrodeposition parameters (e.g., metal salt concentration, deposition time) influence the morphology and hydrophobicity of this compound coatings?

  • Experimental Design : Vary metal salt (e.g., CuCl₂, ZnCl₂) concentrations (0.1–1.0 M) and deposition times (10–60 minutes) in ethanol-based electrolytes. Characterize coatings via SEM (surface roughness) and contact angle measurements (>150° indicates superhydrophobicity) .
  • Contradiction Analysis : Higher metal salt concentrations may enhance coating adhesion but reduce hydrophobicity due to uneven crystal growth. Optimize via response surface methodology (RSM) .

Q. What mechanisms underlie the contradictory effects of myristic acid salts on biological systems (e.g., pro-inflammatory vs. anti-inflammatory responses)?

  • Hypothesis Testing : Compare strontium salt vs. sodium myristate in vitro (RAW 264.7 macrophages). Measure TNF-α/IL-10 levels (ELISA) and NF-κB activation (western blot). Strontium’s divalent charge may modulate lipid raft stability, altering receptor signaling .
  • Data Integration : Use ANOVA to assess dose-dependent effects and confocal microscopy to visualize membrane interactions .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodology : Re-evaluate solubility in polar (water, ethanol) and nonpolar (hexane) solvents via shake-flask method (24 h equilibration, 25°C). Validate via nephelometry and HPLC. Discrepancies may arise from polymorphic forms or residual impurities .
  • Statistical Approach : Apply Tukey’s HSD test to compare solubility across solvents, accounting for batch-to-batch variability .

Q. What experimental strategies optimize this compound for biomedical applications (e.g., bone regeneration or antimicrobial coatings)?

  • Design Framework : Functionalize strontium salt with PEGylated ligands to enhance biocompatibility. Assess osteoblast proliferation (Alamar Blue assay) and antibacterial efficacy (MIC against S. aureus). Crosslink with chitosan to improve mechanical stability .
  • Challenges : Balance strontium’s osteogenic properties with myristate’s potential cytotoxicity at high concentrations .

Methodological Resources

  • Synthesis & Characterization : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed supplementary protocols .
  • Safety Protocols : Store at ≤8°C in airtight containers; use nitrile gloves and fume hoods during handling .
  • Data Reporting : Use IUPAC nomenclature and disclose all raw data (e.g., DSC thermograms, HPLC chromatograms) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.